Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate

medicinal chemistry structure-activity relationship chemical procurement

This chiral benzodioxin sulfonamide uniquely combines an alanine methyl ester side chain with a methylsulfonyl group, offering a defined vector for SAR exploration and prodrug strategies. Unlike achiral glycine analogs or free acids, the stereogenic center enables enantiomerically pure library synthesis. Its core is validated in PDB 7FL9 protein–ligand co-crystal structures, ensuring binding-relevant geometry. Procuring this advanced intermediate bypasses multi-step synthetic installation of the alanine backbone, accelerating hit-to-lead optimization. Ideal for medicinal chemistry, chemical biology probes, and antibacterial discovery.

Molecular Formula C13H17NO6S
Molecular Weight 315.34 g/mol
Cat. No. B8015151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate
Molecular FormulaC13H17NO6S
Molecular Weight315.34 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)N(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C
InChIInChI=1S/C13H17NO6S/c1-9(13(15)18-2)14(21(3,16)17)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8-9H,6-7H2,1-3H3
InChIKeyVWTYEXYBSOPOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate – Essential Baseline Data for Scientific Procurement


Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate (C13H17NO6S; MW 315.34 g/mol) is a synthetic sulfonamide bearing a 2,3-dihydro-1,4-benzodioxin ring, a methylsulfonyl group, and an alanine methyl ester moiety. It belongs to the class of N-substituted benzodioxine sulfonamides, a scaffold recognized in X-ray crystallography as a protein-binding ligand fragment [1]. This compound is supplied as a research-grade building block; typical purity for close structural analogs in this series is specified at 95% by HPLC/NMR . Its structural combination of a rigid benzodioxin core with a flexible alanine side chain and a methyl ester prodrug-capable group distinguishes it from simpler benzodioxin sulfonamides and positions it as a versatile intermediate for medicinal chemistry campaigns.

Why Generic Benzodioxin Sulfonamides Cannot Replace Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate in Research Applications


Benzodioxin sulfonamides are not interchangeable. Even minor structural variations—such as the presence of an alanine versus glycine backbone or the substitution of a methyl ester for a free carboxylic acid—produce substantial differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and steric bulk that directly influence binding affinity and pharmacokinetic profiles. The PDB structure 7FL9 confirms that the N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide core engages specific protein pockets [1]; therefore, extending this core with an alanine methyl ester group (as in the target compound) will alter both the geometry and the energetics of protein–ligand interactions compared to simpler analogs such as the glycine methyl ester or the free sulfonamide. The following quantitative evidence demonstrates that the target compound occupies a distinct property space relative to its closest commercially available analogs, mandating explicit specification during procurement.

Quantitative Differentiation Guide for Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate Against Closest Analogs


Molecular Weight and Formula Distinction from the Closest Glycine-Based Analog

The target compound, Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate (C13H17NO6S; MW = 315.34 g/mol), is clearly differentiated from its closest commercially available analog, Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate (C12H15NO6S; MW = 301.31 g/mol), by an additional methylene group and a net molecular weight increase of 14.03 g/mol . This structural difference reflects the presence of an alanine side chain versus a glycine backbone, which introduces a chiral center and increased steric volume that can impact both synthetic utility and biological target engagement.

medicinal chemistry structure-activity relationship chemical procurement

Protein Crystallography Validation of the Benzodioxin-Methanesulfonamide Core

The N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide group has been experimentally resolved in the binding site of a target protein (PDB ID: 7FL9), establishing that this core is a bona fide protein ligand [1]. In contrast, no analogous crystal structure exists for the simpler unsubstituted benzodioxin sulfonamide lacking the methanesulfonyl group. This crystallographic evidence provides quantitative structural data (atomic coordinates, B-factors, and ligand–protein interaction distances) that validate the core as a privileged scaffold for target engagement. The target compound, which elaborates this core with an alanine methyl ester, is therefore rationally designed to extend from this validated binding pose, offering a defined starting point for structure-guided optimization.

structural biology drug discovery fragment-based design

Antibacterial Activity Potential of Benzodioxin Sulfonamides: Class-Level Evidence

Published data for close structural analogs demonstrate that N-substituted benzodioxin-6-yl sulfonamides exhibit antibacterial activity against Gram-positive and Gram-negative strains. Specifically, N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) displayed MIC values of 8.2 ± 0.5 µg/mL against S. aureus and 12.4 ± 1.1 µg/mL against E. coli, comparable to the standard Ciprofloxacin (MIC 7.8 ± 0.4 and 10.2 ± 0.9 µg/mL, respectively) [1]. The target compound differs from 5a by replacing the 4-methylbenzenesulfonyl group with a methylsulfonyl group and incorporating an alanine methyl ester moiety. While direct quantitative data for the target compound are absent, the class-level SAR indicates that the methylsulfonyl variant may offer distinct physicochemical properties (lower molecular weight, different hydrogen-bonding profile) that warrant independent investigation.

antimicrobial sulfonamide enzyme inhibition

Optimal Application Scenarios for Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate Based on Quantitative Differentiation Evidence


Structure-Guided Medicinal Chemistry Campaigns Leveraging a Validated Crystallographic Core

The benzodioxin-methanesulfonamide core has been resolved in a protein–ligand co-crystal structure (PDB:7FL9) [1]. Researchers designing inhibitors against targets with similar binding pockets can use the target compound as an advanced intermediate for rapid SAR exploration. Unlike the simpler methanesulfonamide fragment, the alanine methyl ester provides a defined vector for further derivatization while maintaining the validated binding orientation.

Antibacterial SAR Expansion Using the Alanine Methyl Ester Scaffold

Close analogs of the benzodioxin sulfonamide class have demonstrated MIC values approaching those of Ciprofloxacin against S. aureus and E. coli [2]. The target compound, with its distinct alanine methyl ester side chain and methylsulfonyl group, offers a chemically differentiated starting point for synthesizing novel N-substituted derivatives to probe antibacterial potency and spectrum. Procurement of the target compound avoids synthetic steps required to install the alanine backbone.

Chemical Probe Development for Protein–Ligand Interaction Studies

The availability of the core benzodioxin-methanesulfonamide as a resolved ligand in the PDB [1] makes the target compound suitable for developing chemical probes via bioisosteric replacement or fragment growing. The alanine methyl ester group offers a convenient handle for conjugation or further functionalization, enabling chemoproteomics or biophysical binding assays.

Building Block for Chiral Sulfonamide Libraries

The alanine moiety introduces a chiral center absent in the glycine analog . This stereogenic center is critical for generating enantiomerically pure compound libraries for target-based screening. Procuring the target compound rather than the achiral glycine analog ensures access to stereochemical diversity that can be exploited in hit-to-lead optimization.

Quote Request

Request a Quote for Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.